molecular formula C40H47N4O9P B3251009 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite CAS No. 206055-76-7

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite

Cat. No. B3251009
CAS RN: 206055-76-7
M. Wt: 758.8 g/mol
InChI Key: ROCIJWWVBQZMMI-UHFFFAOYSA-N
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Description

5’-O-DMTr-2’-O,4’-C-methyleneuridine 3’-CE-phosphoramidite is a novel nucleoside phosphoramidite . It is an activator of DNA polymerase for the synthesis of diphosphate analogues of ribonucleosides and deoxyribonucleosides . This compound has been used in the synthesis of antiviral and anticancer agents, as well as in research on the development of new antiviral drugs .


Molecular Structure Analysis

The molecular structure of 5’-O-DMTr-2’-O,4’-C-methyleneuridine 3’-CE-phosphoramidite corresponds to the assigned structure as per the 1H-NMR Spectrum . The exact molecular formula is C40H47N4O9P .


Chemical Reactions Analysis

5’-O-DMTr-2’-O,4’-C-methyleneuridine 3’-CE-phosphoramidite is involved in the synthesis of diphosphate analogues of ribonucleosides and deoxyribonucleosides . It acts as an activator of DNA polymerase . The detailed chemical reactions involving this compound are not specified in the search results.

Mechanism of Action

The compound acts as an activator of DNA polymerase, aiding in the synthesis of diphosphate analogues of ribonucleosides and deoxyribonucleosides . This mechanism of action is crucial in the synthesis of antiviral and anticancer agents .

The form and color of the compound are reported, but the specific details are not provided in the search results .

Future Directions

The compound has been used in the synthesis of antiviral and anticancer agents, as well as in research on the development of new antiviral drugs . This suggests that it may continue to play a significant role in the development of new therapeutic agents in the future.

properties

IUPAC Name

3-[[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCIJWWVBQZMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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